molecular formula C7H12N4O B2649006 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide CAS No. 1201935-77-4

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2649006
CAS No.: 1201935-77-4
M. Wt: 168.2
InChI Key: UIKQDJDZLFRDAD-UHFFFAOYSA-N
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Description

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C7H12N4O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1H-pyrazole-3-carboxamide with methylating agents to introduce the N,N,1-trimethyl groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in cellular signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting downstream biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-N,N,1-trimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKQDJDZLFRDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid dimethylamide (100 mg, 0.5 mmol) in ethanol (4 ml) was flushed with argon and treated with Pd/C5% (40 mg, 0.02 mmol). The reaction vessel was evacuated and flushed with hydrogen three times and the reaction was stirred at ambient temperature overnight. The reaction mixture was filtrated and the solvent was evaporated to yield an off-white solid material (83 mg, 98%) which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

N,N,1-Trimethyl-4-nitropyrazole-3-carboxamide (1.22 g) was dissolved in MeOH (35 ml) and 10% Pd/C (0.3 g, 50% wet) was added. The mixture was stirred under a hydrogen atmosphere overnight and the catalyst filtered off. The solvent was removed in vacuo to yield 4-amino-N,N,1-trimethylpyrazole-3-carboxamide, 810 mg. NMR Spectrum: (CDCl3) 3.06 (m, 3H), 3.44 (m, 3H), 3.78 (s, 3H), 4.51 (m, 2H), 6.90 (s, 1H); Mass spectrum: MH+ 169
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

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